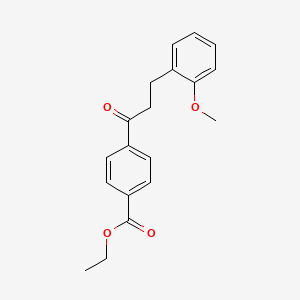

4'-Carboethoxy-3-(2-methoxyphenyl)propiophenone

Description

4'-Carboethoxy-3-(2-methoxyphenyl)propiophenone is a synthetic organic compound characterized by a propiophenone backbone substituted with a 2-methoxyphenyl group at the 3-position and a carboethoxy (ethyl ester) group at the 4'-position. Its molecular formula is C₁₉H₂₀O₄, with a molecular weight of 312.36 (). The compound’s structure combines aromatic and carbonyl functionalities, making it relevant in synthetic organic chemistry for studies on regioselectivity, electronic effects, and as a precursor for complex molecules.

Properties

IUPAC Name |

ethyl 4-[3-(2-methoxyphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-3-23-19(21)16-10-8-14(9-11-16)17(20)13-12-15-6-4-5-7-18(15)22-2/h4-11H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQULOLCSEREQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644169 | |

| Record name | Ethyl 4-[3-(2-methoxyphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-79-4 | |

| Record name | Ethyl 4-[3-(2-methoxyphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Carboethoxy-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by a Claisen-Schmidt condensation reaction. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a catalyst. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

4’-Carboethoxy-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Scientific Research Applications

4’-Carboethoxy-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its effects on specific biological pathways.

Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4'-Carboethoxy-3-(2-methoxyphenyl)propiophenone, differing in substituent positions or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Propiophenone Derivatives

Electronic and Steric Effects

- Positional Isomerism: The 4'-carboethoxy isomer exhibits lower steric hindrance compared to its 2'- and 3'-counterparts, facilitating reactions at the α-carbon. For example, α-phenylselenation of propiophenones with aromatic substituents (e.g., acetophenone derivatives) yields 0.51–0.59 mmol products under cesium carbonate catalysis, with steric factors influencing yields ().

- Methoxy vs. Methyl Substituents : The 2-methoxyphenyl group in the target compound introduces stronger electron-donating effects compared to 4-methylphenyl (). This enhances resonance stabilization of intermediates in electrophilic substitution reactions.

Pharmacological and Industrial Relevance

- Propiophenone Glycosides: Compounds like propiophenone 4'-O-primeveroside () highlight the biological relevance of propiophenone derivatives, though the target compound’s ester group may limit its natural occurrence.

- Safety Profiles: Derivatives with thiomethyl groups (e.g., 2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone) require stringent safety protocols due to sulfur-related toxicity (), whereas methoxy-substituted variants are generally safer.

Biological Activity

4'-Carboethoxy-3-(2-methoxyphenyl)propiophenone, a compound with the chemical formula CHO, is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound is characterized by the presence of a carboethoxy group and a methoxyphenyl moiety, which contribute to its structural and functional diversity. The compound's structure can be represented as follows:

Interaction with Biomolecules

This compound has been studied for its interactions with various biomolecules, including enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of specific enzyme pathways, impacting cellular metabolism and signaling cascades .

Influence on Cell Function

In vitro studies have demonstrated that this compound can influence cell viability and proliferation in various cell lines. For instance, it has shown cytotoxic effects against cancer cells, suggesting its potential as an anticancer agent. The mechanism may involve apoptosis induction or cell cycle arrest .

Receptor Binding and Enzyme Inhibition

The molecular mechanism underlying the biological activity of this compound involves binding to specific receptors or enzymes. Preliminary studies suggest that it may interact with serotonin receptors, potentially influencing neurotransmitter levels and signaling pathways associated with mood regulation .

Case Studies and Experimental Results

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on different cancer cell lines using the MTT assay, revealing IC values in the low micromolar range, indicating potent activity .

- Enzyme Interaction : Another study focused on its role as an enzyme inhibitor, revealing that it effectively inhibits certain metabolic enzymes involved in drug metabolism .

- Neuropharmacological Effects : Research exploring its effects on neurotransmitter systems highlighted its potential in modulating serotonin reuptake, suggesting implications for mood disorders .

Data Tables

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 5.0 | Apoptosis induction |

| Study 2 | HeLa | 7.5 | Cell cycle arrest |

| Study 3 | SH-SY5Y | 10.0 | Serotonin reuptake inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.